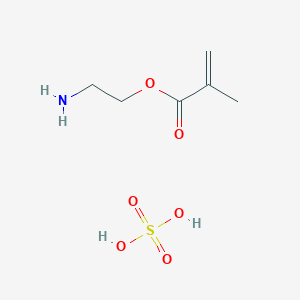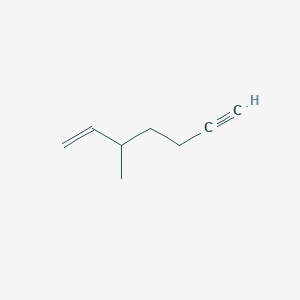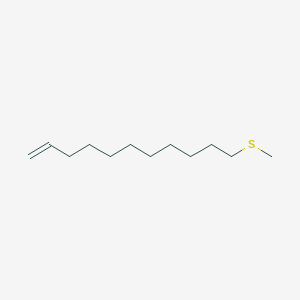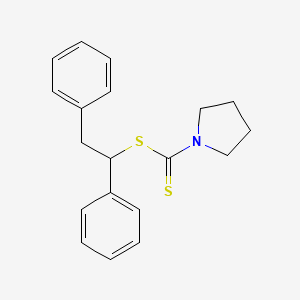![molecular formula C17H34OSn B14476616 {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane CAS No. 65286-70-6](/img/structure/B14476616.png)
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane is a chemical compound characterized by its unique structure, which includes an oxirane ring and a stannane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane typically involves the reaction of an epoxide with a stannane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler stannane derivatives.
Substitution: The compound can undergo substitution reactions where the stannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various stannane derivatives, epoxides, and other organometallic compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organometallic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane involves its interaction with molecular targets through its stannane and oxirane groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)silane: Similar structure but with a silicon atom instead of tin.
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)germane: Similar structure but with a germanium atom instead of tin.
Uniqueness
The uniqueness of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane lies in its stannane group, which imparts specific reactivity and properties that are different from its silicon and germanium analogs. This makes it valuable for specific applications where the properties of tin are advantageous.
Eigenschaften
CAS-Nummer |
65286-70-6 |
|---|---|
Molekularformel |
C17H34OSn |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
3-(2-prop-2-enyloxiran-2-yl)propyl-tripropylstannane |
InChI |
InChI=1S/C8H13O.3C3H7.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-3-2;/h3H,1-2,4-7H2;3*1,3H2,2H3; |
InChI-Schlüssel |
INYRMBZUCIHLRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Sn](CCC)(CCC)CCCC1(CO1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)


![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)

